(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone
Overview
Description
(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C13H8ClN3O and its molecular weight is 257.67 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with stress-activated serine/threonine-protein kinases, which are involved in cytokine production, endocytosis, and cell migration . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit collagen synthesis in hepatic stellate cells, which are responsible for collagen production in liver fibrosis . This inhibition is achieved through the modulation of specific signaling pathways that regulate gene expression related to collagen synthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis . This inhibition results in decreased collagen production, which is beneficial in conditions such as liver fibrosis.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of collagen synthesis, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver cells. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of collagen . These interactions influence the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes and accumulates in specific cellular compartments. This localization is crucial for its activity, as it allows the compound to interact with its target biomolecules effectively.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its efficacy in modulating cellular processes.
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-12-5-8(1-4-16-12)13(18)10-7-17-11-2-3-15-6-9(10)11/h1-7,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDWGLMCDKEGEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)C2=CNC3=C2C=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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